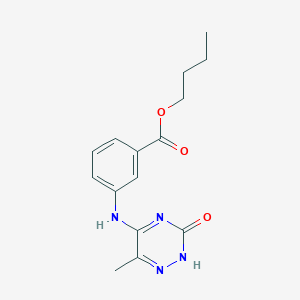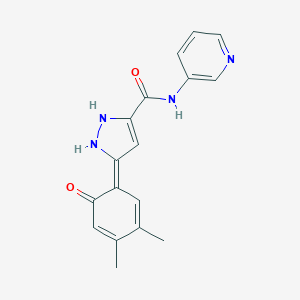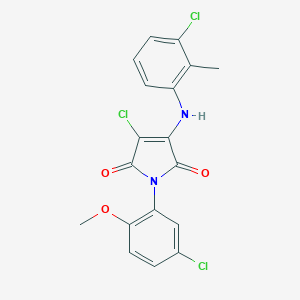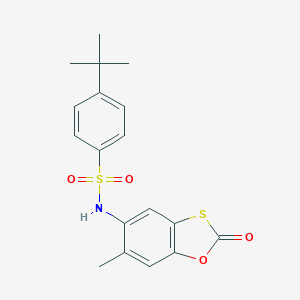
Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate, also known as BTTB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. BTTB is a triazine-based molecule that has been synthesized using different methods.
作用機序
The mechanism of action of Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate in anticancer activity is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In material science, Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate acts as a linker for the synthesis of MOFs, which have high surface area and porosity, making them ideal for gas storage and separation. In analytical chemistry, Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate acts as a fluorescent probe for metal ions by forming a complex with the metal ion, resulting in fluorescence.
Biochemical and Physiological Effects:
Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate has been reported to have low toxicity in vitro and in vivo studies. In anticancer activity, Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate has been reported to induce cell cycle arrest and apoptosis in cancer cells, while exhibiting minimal toxicity in normal cells. In material science, MOFs synthesized using Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate have high surface area and porosity, making them ideal for gas storage and separation. In analytical chemistry, Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate has been used as a fluorescent probe for metal ions, exhibiting high sensitivity and selectivity.
実験室実験の利点と制限
One advantage of using Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate in lab experiments is its high purity, which ensures reproducibility of results. Another advantage is its low toxicity, which allows for in vivo studies. However, one limitation is the limited availability of Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate, which can hinder its widespread use in research.
将来の方向性
There are several future directions for Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate research. In medicinal chemistry, Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate can be further studied for its anticancer activity by investigating its mechanism of action and optimizing its structure for improved potency and selectivity. In material science, Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate can be used as a building block for the synthesis of MOFs with specific properties for gas storage and separation. In analytical chemistry, Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate can be further studied for its use as a fluorescent probe for metal ions by investigating its sensitivity and selectivity for different metal ions.
In conclusion, Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate is a promising compound that has gained attention in the scientific community for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate in various fields.
合成法
Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate has been synthesized using different methods, including the reaction of 3-amino benzoic acid with butyl chloroformate, followed by the reaction with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid. Another method involves the reaction of 3-amino benzoic acid with butyl isocyanate, followed by the reaction with 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine-5-carboxylic acid. Both methods have been reported to yield high purity Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate.
科学的研究の応用
Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate has been reported to exhibit anticancer activity by inhibiting the growth of cancer cells. In material science, Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In analytical chemistry, Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate has been used as a fluorescent probe for the detection of metal ions.
特性
製品名 |
Butyl 3-((6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino)benzoate |
|---|---|
分子式 |
C15H18N4O3 |
分子量 |
302.33 g/mol |
IUPAC名 |
butyl 3-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoate |
InChI |
InChI=1S/C15H18N4O3/c1-3-4-8-22-14(20)11-6-5-7-12(9-11)16-13-10(2)18-19-15(21)17-13/h5-7,9H,3-4,8H2,1-2H3,(H2,16,17,19,21) |
InChIキー |
RIRQXIJWBDAFAI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC2=NC(=O)NN=C2C |
正規SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC2=NC(=O)NN=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(5Z)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254474.png)
![(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B254475.png)

![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B254478.png)
![Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B254481.png)
![N-methyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylpropanamide](/img/structure/B254485.png)
![N'-{3-[5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}isonicotinohydrazide](/img/structure/B254489.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B254491.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254492.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254493.png)

![4-{[3-(Methoxycarbonyl)-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B254501.png)
![5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)
